Cas no 1343797-50-1 (ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate)

Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a versatile compound with unique structural properties. It exhibits strong coordination with metal ions, making it suitable for ligand synthesis in coordination chemistry. Its modular structure facilitates the construction of multifunctional organic compounds, offering a range of applications in materials science and drug discovery.
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate structure
1343797-50-1 structure
Product name:ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No:1343797-50-1
MF:C9H8N2O4
Molecular Weight:208.170822143555
CID:6169572
PubChem ID:63379633

ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
    • AKOS012685782
    • EN300-1119891
    • 1343797-50-1
    • インチ: 1S/C9H8N2O4/c1-2-13-9(12)7-10-8(15-11-7)6-4-3-5-14-6/h3-5H,2H2,1H3
    • InChIKey: NRGXWDAVSHFRRC-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1=NC(C(=O)OCC)=NO1

計算された属性

  • 精确分子量: 208.04840674g/mol
  • 同位素质量: 208.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 78.4Ų

ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1119891-5.0g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1
5g
$2732.0 2023-05-23
Enamine
EN300-1119891-0.05g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1 95%
0.05g
$528.0 2023-10-27
Enamine
EN300-1119891-10g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1 95%
10g
$2701.0 2023-10-27
Enamine
EN300-1119891-0.5g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1 95%
0.5g
$603.0 2023-10-27
Enamine
EN300-1119891-2.5g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1 95%
2.5g
$1230.0 2023-10-27
Enamine
EN300-1119891-0.1g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1 95%
0.1g
$553.0 2023-10-27
Enamine
EN300-1119891-5g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1 95%
5g
$1821.0 2023-10-27
Enamine
EN300-1119891-1g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1 95%
1g
$628.0 2023-10-27
Enamine
EN300-1119891-10.0g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1
10g
$4052.0 2023-05-23
Enamine
EN300-1119891-1.0g
ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate
1343797-50-1
1g
$943.0 2023-05-23

ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate 関連文献

ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343797-50-1)

Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343797-50-1) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and development. This compound belongs to the class of oxadiazole derivatives, which have garnered considerable attention due to their unique structural and pharmacological properties. The presence of a furan ring in its molecular structure enhances its reactivity and potential biological activity, making it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate consists of a central oxadiazole ring substituted with an ethyl carboxylate group at the 3-position and a furan moiety at the 5-position. This arrangement imparts distinct electronic and steric properties that are crucial for its interaction with biological targets. The oxadiazole core is known for its stability and ability to engage in hydrogen bonding, while the furan ring contributes to lipophilicity and can participate in π-stacking interactions. These features make the compound an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focusing on oxadiazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Specifically, Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate has been investigated for its inhibitory effects on certain enzymes implicated in cancer progression. Preliminary findings suggest that it may disrupt key signaling pathways by interfering with the activity of target enzymes.

The synthesis of Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the oxadiazole ring through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the ethyl carboxylate group and the furan moiety at the designated positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

The pharmacological profile of Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate has been extensively studied in vitro using various cell lines and biochemical assays. These studies have revealed promising activities against several disease-related targets. For instance, it has shown inhibitory effects on Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune diseases. Additionally, the compound exhibits cytotoxic properties against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

The potential therapeutic applications of this compound are further supported by computational modeling studies that predict favorable binding interactions with target proteins. Molecular docking simulations have been used to explore how Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate fits into the active sites of enzymes such as tyrosine kinases. These simulations provide insights into key binding residues and help optimize the structure for improved potency and selectivity.

In clinical research settings, Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate is being evaluated in preclinical models to assess its safety profile and pharmacokinetic properties. Animal studies have demonstrated reasonable bioavailability and metabolic stability upon administration. These findings are crucial for determining appropriate dosing regimens and identifying potential side effects before human trials can commence.

The development of novel drug candidates often involves structural modifications to enhance efficacy while minimizing toxicity. Researchers have explored derivatives of Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate by altering substituents on the oxadiazole or furan rings to fine-tune their pharmacological properties. Such modifications aim to improve solubility, reduce off-target effects, or enhance tissue penetration.

The role of computational chemistry in drug discovery cannot be overstated. Advanced algorithms and machine learning models have accelerated the process of identifying promising candidates like Ethyl 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylate. These tools help predict biological activity based on molecular structure alone, saving significant time and resources in laboratory experiments.

The future prospects for Ethyl 5-(furan-2-yl)-1,2,4-oaxdiazolee3e carboxylete are bright as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. As our understanding of disease mechanisms evolves, so too does our ability to design targeted therapies based on compounds like this one.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD